Thujopsene

Vue d'ensemble

Description

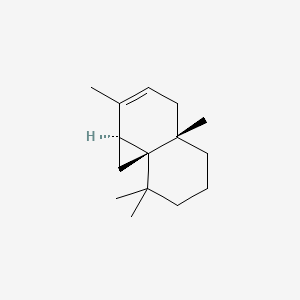

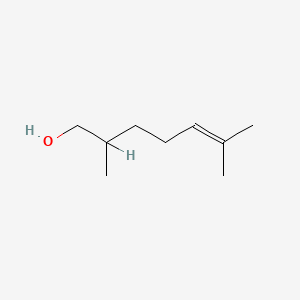

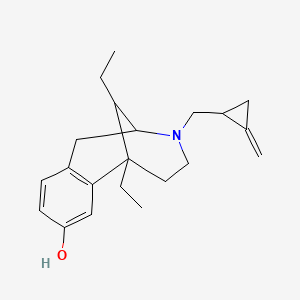

Le Thujopsène est un composé chimique naturel classé comme un sesquiterpène, de formule moléculaire C₁₅H₂₄. Il se trouve dans l'huile essentielle de divers conifères, en particulier dans le Juniperus cedrus et le Thujopsis dolabrata, où il représente environ 2,2% du poids du bois de cœur . Le Thujopsène est connu pour sa structure tricyclique unique, qui contribue à ses propriétés chimiques distinctes.

Mécanisme D'action

Thujopsene, also known as (-)-Thujopsene, is a natural chemical compound classified as a sesquiterpene . It is found in the essential oil of a variety of conifers, particularly Juniperus cedrus and Thujopsis dolabrata . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound’s primary targets appear to be the GABA-gated chloride channel and Pyruvate kinase M2 (PKM2) in cancer cells . The GABA-gated chloride channel is known for its neurotoxic effects, where α-thujone, a compound similar to this compound, acts as a modulator . PKM2, on the other hand, plays a crucial role in cancer metabolism .

Mode of Action

This compound interacts with its targets in a way that it binds to PKM2 in cancer cells, inhibiting the nutritional metabolic pathway and causing apoptosis . It also modulates the GABA-gated chloride channel, which is connected to its neurotoxic effects .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to cancer metabolism and neurotoxicity. By binding to PKM2, this compound inhibits the nutritional metabolic pathway in cancer cells, leading to apoptosis . In terms of neurotoxicity, this compound’s modulation of the GABA-gated chloride channel is a key aspect .

Pharmacokinetics

It is known that this compound can exist in two possible conformations, steroidal and nonsteroidal . This could potentially impact its bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its antitumor effects. This compound has been shown to inhibit tumor growth and metastasis by starving cancer cells via PKM2 . It induces cell death via the caspase-3 and caspase-9 pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the phenotypic manifestation and quantity of this compound in essential oils depend on the plant organ and its developmental phase . Weather conditions and growth habitat might also influence the ratios, as well as the possibly unique responses of the individual species .

Analyse Biochimique

Biochemical Properties

Thujopsene plays a significant role in biochemical reactions, particularly in the biosynthesis of sesquiterpenes. It is synthesized by the enzyme this compound synthase, which catalyzes the conversion of farnesyl diphosphate to this compound . This enzyme-mediated reaction is crucial for the production of this compound and other related sesquiterpenes. This compound interacts with various biomolecules, including enzymes and proteins, during its biosynthesis and subsequent metabolic processes. These interactions are essential for the proper functioning and regulation of biochemical pathways involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, including its biosynthesis and subsequent metabolism. The biosynthesis of this compound is catalyzed by this compound synthase, which converts farnesyl diphosphate to this compound . This compound can also undergo further metabolic transformations, including oxidation and conjugation reactions, mediated by enzymes such as cytochrome P450s. These metabolic pathways are essential for the proper utilization and regulation of this compound in biological systems.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le Thujopsène peut être synthétisé à partir du pyrophosphate de farnésyle par une série de réactions enzymatiques. La biosynthèse implique la cyclisation du pyrophosphate de farnésyle pour former la structure tricyclique du thujopsène .

Méthodes de production industrielle : La production industrielle du Thujopsène implique généralement l'extraction des huiles essentielles des bois de conifères tels que le Thujopsis dolabrata. L'huile essentielle est ensuite soumise à des processus de distillation et de purification pour isoler le thujopsène .

Analyse Des Réactions Chimiques

Types de réactions : Le Thujopsène subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de réarrangement.

Réactifs et conditions courants :

Réarrangements catalysés par les acides : Le Thujopsène peut subir des réactions de réarrangement en présence de superacides comme HSO₃F-SO₂FCl et TiO₂/SO₄²⁻, conduisant à la formation de nouveaux hydrocarbures tricycliques.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent la mayurone, la thujopsan-9α-one et divers peroxydes et polymères .

Applications De Recherche Scientifique

Le Thujopsène a plusieurs applications en recherche scientifique, notamment dans les domaines de la chimie, de la biologie et de l'industrie :

Activités antitermites et antifongiques : Le Thujopsène et ses produits d'autoxydation ont montré des activités antitermites et antifongiques significatives, ce qui les rend utiles dans la préservation du bois et la lutte antiparasitaire.

Écologie microbienne : Le Thujopsène est produit par certaines souches fongiques, telles que Penicillium decumbens, et a été étudié pour ses propriétés autorégulatrices et son influence sur la croissance fongique.

5. Mécanisme d'action

Le mécanisme d'action du Thujopsène implique son interaction avec diverses cibles et voies moléculaires. Par exemple, son activité antifongique est attribuée à sa capacité à perturber les membranes cellulaires fongiques et à inhiber la croissance fongique . De plus, les produits d'autoxydation du thujopsène, tels que la mayurone, présentent des activités biologiques plus fortes que le thujopsène lui-même .

Comparaison Avec Des Composés Similaires

Le Thujopsène est unique parmi les sesquiterpènes en raison de sa structure tricyclique et de ses activités biologiques spécifiques. Les composés similaires comprennent :

Caryophyllène : Un autre sesquiterpène avec une structure bicyclique, connu pour ses propriétés anti-inflammatoires et analgésiques.

Longifolène : Un sesquiterpène avec une structure tricyclique, similaire au thujopsène, mais avec des activités biologiques différentes.

La structure unique du Thujopsène et ses diverses activités biologiques en font un composé précieux pour diverses applications scientifiques et industrielles.

Propriétés

Numéro CAS |

470-40-6 |

|---|---|

Formule moléculaire |

C15H24 |

Poids moléculaire |

204.35 g/mol |

Nom IUPAC |

(1aR,4aR,8aR)-2,4a,8,8-tetramethyl-1,1a,4,5,6,7-hexahydrocyclopropa[j]naphthalene |

InChI |

InChI=1S/C15H24/c1-11-6-9-14(4)8-5-7-13(2,3)15(14)10-12(11)15/h6,12H,5,7-10H2,1-4H3/t12-,14-,15-/m1/s1 |

Clé InChI |

WXQGPFZDVCRBME-BPLDGKMQSA-N |

SMILES |

CC1=CCC2(CCCC(C23C1C3)(C)C)C |

SMILES isomérique |

CC1=CC[C@]2(CCCC([C@@]23[C@@H]1C3)(C)C)C |

SMILES canonique |

CC1=CCC2(CCCC(C23C1C3)(C)C)C |

| 470-40-6 | |

Pictogrammes |

Health Hazard |

Synonymes |

thujopsene |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

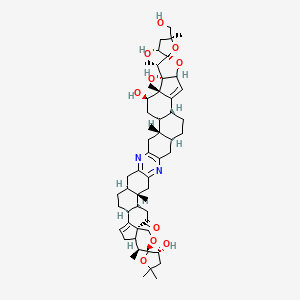

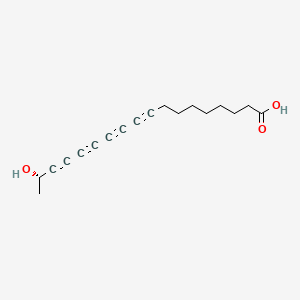

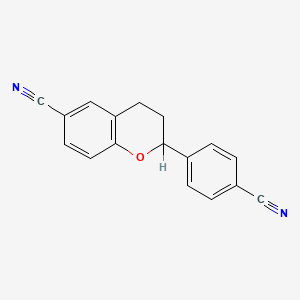

Feasible Synthetic Routes

A: (−)-Thujopsene is a tricyclic sesquiterpene primarily known for its presence in the essential oil of various conifer species, especially those belonging to the Cupressaceae family. This includes trees like Hiba (Thujopsis dolabrata), Chinese cedarwood (Cupressus funebris), and Hinoki cypress (Chamaecyparis obtusa). [, , , , ]

A: Gas Chromatography coupled with Mass Spectrometry (GC/MS) is widely employed for quantifying Thujopsene in essential oils. This method involves separating the various components of the oil based on their volatility and then identifying and quantifying them based on their mass-to-charge ratios. [, , , , ]

A: Yes, commercially available products claiming to contain Hiba oil or hinokitiol often contain a mixture of woods from various Cupressaceae species. This makes it difficult to use this compound as a sole indicator of authenticity, as its concentration can vary greatly depending on the wood source. []

A: Yes, this compound has demonstrated various biological activities in research studies. For instance, it exhibits potent inhibitory effects on certain cytochrome P450 (CYP) enzymes, specifically CYP2B6, which is involved in drug metabolism. This finding suggests the potential for drug interactions when this compound-containing products are used concurrently with medications metabolized by CYP2B6. []

A: In addition to CYP inhibition, this compound has shown mast cell-stabilizing effects by downregulating interleukin-4 (IL-4) secretion in antigen-induced RBL-2H3 cells. This suggests potential applications in managing IgE-mediated allergic disorders. [] Moreover, this compound exhibits toxicity against house dust mites (Dermatophagoides farinae) and copra mites (Tyrophagus putrescentiae), indicating its potential use in controlling these common household allergens. []

A: this compound can undergo a variety of chemical reactions, which have been explored for synthesizing derivatives and understanding its reactivity. For example, it undergoes stereospecific ring contraction upon oxidation with Thallium Triacetate in acetic acid, yielding a ketone as the major product. [] This highlights the susceptibility of the cyclopropane ring to specific reaction conditions.

A: Yes, researchers have investigated various reactions to generate this compound derivatives. For instance, Vilsmeier formylation allows for the introduction of a formyl group at the 3-position of this compound. This modified compound can be further utilized to synthesize other 3-substituted derivatives with potential applications. [] Additionally, esterification reactions using bismuth(III) sulfate as a catalyst have been studied to produce this compound esters, albeit with skeletal rearrangement as a side reaction. []

A: Recent research has focused on utilizing this compound as a starting material for producing high-density biofuels. Specifically, the hydrogenation of this compound leads to a fuel blend with a higher volumetric net heat of combustion (NHOC) compared to conventional jet fuel. [] This underscores the potential of transforming this naturally occurring sesquiterpene into a valuable renewable energy source.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[7-Acetyl-5-(4-bromo-benzoyl)-1,3,7-triaza-bicyclo[3.3.1]non-3-yl]-ethanone](/img/structure/B1203510.png)

![N-[2-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-N-methylaniline](/img/structure/B1203511.png)

![Cyclohept[b]indole](/img/structure/B1203517.png)

![[(3S,8S,9S,10R,11S,13S,14S,17R)-17-acetyl-17-acetyloxy-6,11-dichloro-13-methyl-2,3,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1203529.png)